molecular formula C23H22FN3OS B5755764 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide

2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide

Cat. No. B5755764
M. Wt: 407.5 g/mol
InChI Key: SPJQDEOURKYTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DPH-NFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the main areas of focus is the development of new formulations and delivery systems to enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide involves the reaction of 3,3-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate and 4-fluorobenzyl chloride to yield 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is a multi-step process that requires careful monitoring and optimization to achieve high yields and purity.

Scientific Research Applications

2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown potential as a therapeutic agent in various preclinical studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

1-(3,3-diphenylpropanoylamino)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS/c24-20-13-11-17(12-14-20)16-25-23(29)27-26-22(28)15-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJQDEOURKYTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide

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